molecular formula C19H28N2O6 B1311321 (R)-3-(Benzyloxy)-2-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)propanoic acid CAS No. 159634-89-6

(R)-3-(Benzyloxy)-2-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)propanoic acid

Cat. No.: B1311321
CAS No.: 159634-89-6
M. Wt: 380.4 g/mol
InChI Key: MSSOZMTZHUAWDU-CQSZACIVSA-N
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Description

®-3-(Benzyloxy)-2-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)propanoic acid is a synthetic organic compound often used in the field of medicinal chemistry It is characterized by its complex structure, which includes a benzyloxy group, a tert-butoxycarbonyl-protected amino group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Benzyloxy)-2-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)propanoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Formation of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction.

    Amide Bond Formation: The protected amino acid is coupled with the appropriate carboxylic acid derivative to form the amide bond.

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde or benzoic acid derivative.

    Reduction: The amide bond can be reduced to an amine under specific conditions.

    Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or borane.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzyloxy derivatives.

Chemistry:

  • Used as an intermediate in the synthesis of more complex molecules.
  • Serves as a building block in combinatorial chemistry for drug discovery.

Biology:

  • Studied for its potential as a biochemical probe to investigate enzyme functions.
  • Used in the synthesis of peptide mimetics.

Medicine:

  • Explored for its potential as a therapeutic agent in the treatment of various diseases.
  • Investigated for its role in modulating biological pathways.

Industry:

  • Utilized in the production of specialty chemicals.
  • Employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-3-(Benzyloxy)-2-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)propanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the amide bond provides stability and specificity in binding to molecular targets.

Comparison with Similar Compounds

  • ®-3-(Benzyloxy)-2-(2-amino-2-methylpropanamido)propanoic acid
  • ®-3-(Benzyloxy)-2-(2-((tert-butoxycarbonyl)amino)-2-ethylpropanamido)propanoic acid

Comparison:

    Structural Differences: The presence of different substituents on the amino group or variations in the benzyloxy group.

    Reactivity: Differences in reactivity due to the presence of protecting groups or variations in the side chains.

    Applications: Unique applications based on their specific chemical properties and biological activities.

®-3-(Benzyloxy)-2-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)propanoic acid stands out due to its specific combination of functional groups, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

(2R)-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6/c1-18(2,3)27-17(25)21-19(4,5)16(24)20-14(15(22)23)12-26-11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3,(H,20,24)(H,21,25)(H,22,23)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSOZMTZHUAWDU-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)NC(COCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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